An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1H-indole-3-butyric Acid
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1H-indole-3-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-1H-indole-3-butyric acid, a halogenated derivative of the plant hormone Indole-3-butyric acid (IBA). This document is intended for use by researchers, scientists, and professionals in the fields of drug development, agricultural science, and chemical synthesis.
Core Chemical Properties
5-Bromo-1H-indole-3-butyric acid is a solid, organic compound. The introduction of a bromine atom to the indole ring at the 5-position can significantly influence its chemical and biological properties compared to the parent compound, IBA.
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for 5-Bromo-1H-indole-3-butyric acid and its parent compound, Indole-3-butyric acid, for comparative purposes. It is important to note that some of the data for the bromo-derivative are predicted values due to the limited availability of experimental data.
| Property | 5-Bromo-1H-indole-3-butyric acid | Indole-3-butyric acid | Data Type |
| Molecular Formula | C₁₂H₁₂BrNO₂ | C₁₂H₁₃NO₂ | --- |
| Molecular Weight | 282.13 g/mol | 203.24 g/mol [1][2] | --- |
| CAS Number | 13993-31-2[3] | 133-32-4[1][2] | --- |
| Melting Point | 143 °C | 122-125 °C[4] | Experimental[5] / Experimental |
| Boiling Point | 475.0 ± 30.0 °C | Decomposes before boiling[1][2] | Predicted / Experimental |
| Density | 1.580 ± 0.06 g/cm³ | --- | Predicted |
| pKa | 4.76 ± 0.10 | ~4.7 | Predicted / Experimental |
Solubility Profile
| Solvent | Indole-3-butyric acid Solubility |
| Water | Sparingly soluble |
| Ethanol | Soluble[6] |
| Acetone | Soluble |
| Diethyl ether | Soluble |
| Chloroform | Soluble |
Spectroscopic Data
Detailed experimental spectral data for 5-Bromo-1H-indole-3-butyric acid is limited in the public domain. The following represents typical spectral characteristics expected for this compound based on its structure and data from related molecules.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with the bromine at the 5-position influencing the chemical shifts of the aromatic protons. Signals for the butyric acid side chain, including the methylene groups and the carboxylic acid proton, will also be present.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the indole ring and the butyric acid side chain. The carbon atom attached to the bromine will show a characteristic shift.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid. Aromatic C-H and C=C stretching vibrations will also be observed.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (282.13 g/mol ). The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Experimental Protocols
Synthesis of 5-Bromo-1H-indole-3-butyric acid
A plausible synthetic route to 5-Bromo-1H-indole-3-butyric acid can be adapted from the synthesis of other 5-bromo indole derivatives.[7] This typically involves the bromination of an indole precursor followed by the introduction of the butyric acid side chain.
Reaction Scheme:
A potential two-step synthesis could involve:
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Bromination of Indole-3-butyric acid.
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Alternatively, a more controlled synthesis might involve the bromination of indole followed by alkylation to introduce the butyric acid chain.
Detailed Methodology (Illustrative):
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Bromination of Indole: To a solution of indole in a suitable solvent (e.g., dichloromethane or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield 5-bromoindole.
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Alkylation of 5-Bromoindole: The resulting 5-bromoindole is then reacted with a suitable four-carbon synthon to introduce the butyric acid side chain. A common method is the Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoic acid. This intermediate is then reduced, for example, using a Wolff-Kishner or Clemmensen reduction, to yield 5-Bromo-1H-indole-3-butyric acid.
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Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Caption: Illustrative workflow for the synthesis of 5-Bromo-1H-indole-3-butyric acid.
HPLC Analysis of 5-Bromo-1H-indole-3-butyric acid
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis and purification of 5-Bromo-1H-indole-3-butyric acid.[3]
Methodology:
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Column: A C18 or other suitable reverse-phase column (e.g., Newcrom R1).[3]
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Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water, with an acidic modifier such as phosphoric acid or formic acid (for Mass-Spec compatibility).[3]
-
Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm).
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Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, and filtered through a 0.45 µm filter before injection.
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Caption: General workflow for the HPLC analysis of 5-Bromo-1H-indole-3-butyric acid.
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for 5-Bromo-1H-indole-3-butyric acid are not extensively documented. However, as a derivative of Indole-3-butyric acid (IBA), it is anticipated to exhibit auxin-like activity. IBA is a plant hormone that plays a crucial role in root development.
The Auxin Signaling Pathway of Indole-3-butyric Acid (IBA)
IBA is believed to exert its biological effects primarily by being converted into Indole-3-acetic acid (IAA), the principal auxin in most plants. This conversion is thought to occur via a process similar to the β-oxidation of fatty acids.[2]
Key Steps in the Proposed Pathway:
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Uptake: IBA is taken up by plant cells.
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Conversion to IAA: In the peroxisomes, IBA is converted to IAA. This is a critical step for its activity.
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IAA-mediated Signaling: The newly synthesized IAA then initiates the canonical auxin signaling cascade.
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Receptor Binding: IAA binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors.
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Degradation of Aux/IAA Repressors: This binding promotes the ubiquitination and subsequent degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins by the 26S proteasome.
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Gene Expression: The degradation of Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which in turn regulate the expression of auxin-responsive genes.
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Physiological Response: The changes in gene expression lead to various physiological responses, most notably the initiation and elongation of roots.
The introduction of a bromine atom at the 5-position of the indole ring could potentially alter the molecule's affinity for transport proteins, metabolic enzymes, and receptors, thereby modulating its auxin activity. Further research is required to elucidate the specific biological effects of 5-Bromo-1H-indole-3-butyric acid.
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Caption: Proposed signaling pathway for 5-Bromo-1H-indole-3-butyric acid based on the known pathway of Indole-3-butyric acid.
References
- 1. Indole-3-Butyric Acid | C12H13NO2 | CID 8617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]
- 3. 5-Bromo-1H-indole-3-butyric acid | SIELC Technologies [sielc.com]
- 4. 吲哚丁酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Identification and Characterization of Arabidopsis Indole-3-Butyric Acid Response Mutants Defective in Novel Peroxisomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rpicorp.com [rpicorp.com]
- 7. researchgate.net [researchgate.net]
